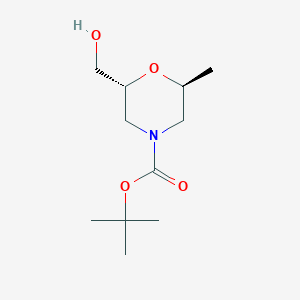

tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

CAS No.:

Cat. No.: VC17225621

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21NO4 |

|---|---|

| Molecular Weight | 231.29 g/mol |

| IUPAC Name | tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate |

| Standard InChI | InChI=1S/C11H21NO4/c1-8-5-12(6-9(7-13)15-8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |

| Standard InChI Key | YJPPRECNUURDRC-DTWKUNHWSA-N |

| Isomeric SMILES | C[C@H]1CN(C[C@@H](O1)CO)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1CN(CC(O1)CO)C(=O)OC(C)(C)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 2- and 6-positions with hydroxymethyl and methyl groups, respectively. The Boc group at the 4-position acts as a protective moiety for the secondary amine. Key structural attributes include:

The (2R,6S) stereochemistry is critical for its reactivity and biological interactions. X-ray crystallography of related morpholine derivatives reveals chair conformations stabilized by weak C–H⋯O hydrogen bonds, suggesting similar structural behavior in this compound.

Spectroscopic Characterization

-

NMR: NMR spectra show distinct signals for the tert-butyl group (δ 1.4 ppm), methyl group (δ 1.2 ppm), and hydroxymethyl protons (δ 3.6–4.0 ppm).

-

IR: Stretching vibrations at 1680–1720 cm confirm the presence of the carbonyl group in the Boc moiety.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence starting from a morpholine precursor:

-

Boc Protection: Reaction of the morpholine amine with tert-butyl chloroformate in the presence of triethylamine (TEA) at room temperature.

-

Hydroxymethyl Introduction: Hydroxymethylation at the 2-position via aldol condensation or nucleophilic substitution.

-

Methylation: Stereoselective methylation at the 6-position using methyl iodide under basic conditions .

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

-

Flow Microreactors: Enhance reaction control and reduce byproducts compared to batch processes.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >98% purity.

Applications in Scientific Research

Organic Synthesis

The compound serves as a chiral building block for:

-

Peptidomimetics: Its rigid structure mimics peptide backbones, aiding drug design.

-

Catalyst Development: As a ligand in asymmetric catalysis, enabling enantioselective reactions .

Medicinal Chemistry

-

Antiviral Agents: Derivatives inhibit viral proteases by binding to active sites.

-

Neurological Therapeutics: Modulates GABA receptors, showing potential in anxiety and epilepsy treatment.

Comparative Analysis of Morpholine Derivatives

Mechanism of Action

The compound’s bioactivity stems from its ability to:

-

Bind Enzymes: The hydroxymethyl group forms hydrogen bonds with catalytic residues (e.g., serine in proteases).

-

Modulate Receptors: Conformational flexibility allows interaction with G-protein-coupled receptors (GPCRs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume